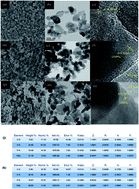Variation of carbon coatings on the electrochemical performance of LiFePO4 cathodes for lithium ionic batteries†
RSC Advances Pub Date: 2017-09-14 DOI: 10.1039/C7RA08062J
Abstract
The applications of LiFePO4 (LFP) in high-power lithium ion batteries (LIBs) are limited due to its two major drawbacks: poor electronic conductivity and low lithium ion diffusivity, which could be greatly improved chiefly by reducing the size of LFP crystallites to nanoscale and introducing a conductive carbon-coating layer. In this study, asphalt-derived and glucose-derived carbon proved to be soft carbon-coating (SCC) and hard carbon-coating (HCC), respectively. Asphalt and glucose were therefore used as carbon precursors to prepare varied carbon-coated LFP nanoparticles. The electrochemical properties of the LFP/carbon composites were studied using cyclic voltammetry, electrochemical impedance spectroscopy and charge/discharge cycling. The effects of variation of carbon coatings on the electrochemical performance of LiFePO4 cathodes was investigated in detail, and it was found that LFP/SCC showed a superior performance in capacity and rate capability than that of LFP/HCC. It was therefore concluded that soft carbon coating on LFP exhibits better electrochemical performance than hard carbon coating, demonstrating that asphalt could be used as a cheap and efficient carbon source material of LiFePO4 cathodes for LIBs.


Recommended Literature
- [1] Copper particle-free ink with enhanced performance for inkjet-printed flexible UWB antennas†
- [2] Improving high-rate performance of mesoporous Li2FeSiO4/Fe7SiO10/C nanocomposite cathode with a mixed valence Fe7SiO10 nanocrystal†
- [3] Dynamic environment at the Zr6 oxo cluster surface is key for the catalytic formation of amide bonds†
- [4] Electron impact studies on organo-beryllium and -aluminium compounds
- [5] Vine-like MoS2 anode materials self-assembled from 1-D nanofibers for high capacity sodium rechargeable batteries†
- [6] Electrogenerated chemiluminescence of the lithium salts of 8-hydroxyquinoline and 2-methyl-8-hydroxyquinoline†
- [7] Hyphenated separation techniques for complex polymers
- [8] Graphene oxide nanosheets modulate spinal glutamatergic transmission and modify locomotor behaviour in an in vivo zebrafish model†
- [9] Are pyridinium ylides radicals?†
- [10] Back cover

Journal Name:RSC Advances
Research Products
-
CAS no.: 15965-56-7
-
CAS no.: 114949-22-3
-
CAS no.: 12513-27-8









